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Compound of Interest

Compound Name: Copper indium selenide

Cat. No.: B076934 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals minimize series

resistance (Rs) in their Copper Indium Diselenide (CuInSe₂) solar cell experiments. High series

resistance is a critical factor that can significantly reduce the fill factor and overall efficiency of

your devices.

Frequently Asked Questions (FAQs)
Q1: What are the primary sources of series resistance in a CuInSe₂ solar cell?

Series resistance (Rs) in a CuInSe₂ solar cell is a cumulative effect, with contributions from

several components of the device. The primary sources are:

Transparent Conductive Oxide (TCO) Front Contact: The sheet resistance of the TCO layer

(e.g., ITO, AZO) is a major contributor.

CuInSe₂ Absorber Layer: The bulk resistivity of the CIS absorber material itself contributes to

Rs.

Mo/CuInSe₂ Back Contact: The interface between the molybdenum (Mo) back contact and

the CIS absorber can form a Schottky barrier instead of an ohmic contact, leading to

increased resistance. The formation of a MoSe₂ interfacial layer also plays a crucial role.[1]
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Metal Grid and Interconnects: The resistance of the metal fingers and busbars of the front

contact grid adds to the total series resistance.

Q2: How does series resistance affect the performance of my CuInSe₂ solar cell?

High series resistance has a detrimental effect on the current-voltage (I-V) characteristics of

your solar cell, primarily by reducing the fill factor (FF).[2] While it has a minor impact on the

open-circuit voltage (Voc) and short-circuit current (Isc) at low Rs values, at very high values, it

can also lead to a reduction in Isc.[2] The power output of the cell is significantly reduced as the

I-V curve becomes more rounded and less "square" due to the voltage drop across the series

resistance.

Q3: What are typical values for series resistance in laboratory-scale CuInSe₂ solar cells?

Typical values for series resistance in laboratory-scale solar cells are generally between 0.5

Ωcm² and 1.3 Ωcm². However, in CuInSe₂ and related CIGS solar cells, values can vary

significantly based on fabrication processes. For instance, a very thick window layer can

increase series resistance.

Troubleshooting Guide
This guide addresses common issues encountered during CuInSe₂ solar cell fabrication that

can lead to high series resistance.

Issue 1: Low Fill Factor in Fabricated Devices
A low fill factor is a primary indicator of high series resistance.

Possible Causes and Solutions:
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Possible Cause Troubleshooting Steps Expected Outcome

High TCO Sheet Resistance

1. Verify the sheet resistance

of your TCO layer using a four-

point probe. 2. Optimize the

TCO deposition parameters

(e.g., sputtering power,

substrate temperature, film

thickness).[3] 3. Consider

using a hybrid electrode

structure, such as a TCO layer

combined with a silver

nanoparticle mesh, to

significantly reduce sheet

resistance.

Reduction of TCO sheet

resistance to the range of 10-

100 Ω/sq, depending on the

material.

Non-Ohmic Mo/CuInSe₂ Back

Contact

1. Investigate the Mo/CuInSe₂

interface. A thick MoSe₂ layer

can lead to a Schottky-type

contact.[1] 2. Control the

MoSe₂ layer thickness by

optimizing the Mo deposition

power during sputtering.[1] 3.

Consider using a Cu-Mo alloy

as the back contact material to

improve adhesion and promote

an ohmic contact.[4]

Formation of a good ohmic

contact with low contact

resistance.

High Bulk Resistivity of

CuInSe₂ Absorber

1. Optimize the Cu/In ratio in

your absorber layer. Cu-poor

absorbers tend to have higher

resistivity.[5] 2. Control the

deposition rate during co-

evaporation of the CIS layer,

as this can influence crystallite

size and material properties.[6]

3. Ensure proper selenization

conditions (temperature and

duration) to achieve good

An optimized absorber layer

with improved carrier mobility

and lower bulk resistance.
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crystallinity and reduce

defects.

Poor Metal Grid Adhesion or

High Contact Resistance

1. Ensure proper cleaning of

the TCO surface before metal

grid deposition. 2. Optimize the

annealing process after metal

grid deposition to improve

contact.

Good adhesion and low

contact resistance between the

metal grid and the TCO layer.

Issue 2: Inconsistent Performance Across a Batch of
Cells
Variations in series resistance can lead to inconsistent performance.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome

Non-uniformity in Layer

Thickness

1. Characterize the thickness

uniformity of your TCO and

absorber layers across the

substrate. 2. Adjust deposition

parameters to improve

uniformity.

Consistent layer thickness,

leading to more uniform series

resistance across the batch.

Inconsistent MoSe₂ Formation

1. Ensure uniform temperature

distribution during the

selenization process. 2. Verify

the uniformity of the Mo film

deposited.

A uniform MoSe₂ interfacial

layer, resulting in consistent

back contact properties.

Experimental Protocols
Measurement of Series Resistance: Two I-V Curve
Method
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This method allows for the determination of series resistance from two illuminated I-V curves

taken at different light intensities.

Procedure:

Measure the I-V curve of the solar cell at a high light intensity (e.g., 1000 W/m²).

Reduce the light intensity to a lower, known value (e.g., 800 W/m²) and measure a second I-

V curve.

From the two curves, for a given current value (I), determine the corresponding voltages (V₁

and V₂).

The series resistance (Rs) can be calculated using the following equation: Rs = (V₁ - V₂) /

(Isc₂ - Isc₁) where Isc₁ and Isc₂ are the short-circuit currents at the two illumination levels.

Fabrication of a Low-Resistance Mo Back Contact
Procedure:

Use a DC magnetron sputtering system to deposit a molybdenum (Mo) film on a clean

substrate (e.g., soda-lime glass).

Optimize the sputtering power to control the microstructure and resistivity of the Mo film. A

lower power may lead to a more porous film, which can affect the subsequent MoSe₂

formation.[1]

The thickness of the Mo layer is typically in the range of 500-1000 nm.

During the subsequent selenization of the CuInSe₂ layer, a thin MoSe₂ interfacial layer will

form. The thickness of this layer is critical and should be controlled to ensure an ohmic

contact.

Quantitative Data
Table 1: Effect of Mo Sputtering Power on MoSe₂ Thickness and Contact Resistance

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.mdpi.com/1996-1944/16/6/2497
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DC Sputtering
Power (W)

MoSe₂ Thickness
(nm)

Mean Contact
Resistance (Ω)

Contact Type

80 33.67 10 Ohmic

140 72.25 13 Schottky-type

Data adapted from a study on CIGSe/Mo hetero-interfaces.[1]

Table 2: Typical TCO Properties for Solar Cell Applications

TCO Material Deposition Method
Sheet Resistance
(Ω/sq)

Transparency (%)

Indium Tin Oxide

(ITO)
Sputtering 10 - 30 > 85

Aluminum-doped Zinc

Oxide (AZO)
Sputtering 15 - 50 > 80

Fluorine-doped Tin

Oxide (FTO)
Spray Pyrolysis 8 - 20 > 80

Visualizations
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Caption: Components contributing to total series resistance in a CuInSe₂ solar cell.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b076934?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


High Series Resistance Detected
(Low Fill Factor)

Measure TCO Sheet Resistance

Analyze Mo/MoSe₂ Interface

Optimal Optimize TCO Deposition

High

Evaluate Absorber Properties

Ohmic
Adjust Mo Deposition

& Selenization

Non-Ohmic

Refine CIS Deposition
Parameters

High Resistivity

Series Resistance Minimized

Optimal

Click to download full resolution via product page

Caption: Troubleshooting workflow for high series resistance in CuInSe₂ solar cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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